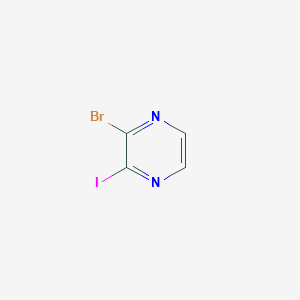

2-Bromo-3-iodopyrazine

Description

Significance of Halogenated Pyrazines in Heterocyclic Chemistry

Halogenated pyrazines are a class of heterocyclic compounds that have demonstrated considerable importance in various scientific domains. The pyrazine (B50134) scaffold itself is a key component in numerous biologically active molecules and approved pharmaceutical agents. mdpi.comlifechemicals.compharmablock.com The incorporation of halogens, such as bromine and iodine, into the pyrazine ring significantly modulates the electronic properties of the molecule, influencing its reactivity and potential applications.

Halogen atoms act as valuable functional groups that can be selectively manipulated in a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. rsc.org This has made halogenated pyrazines crucial intermediates in the synthesis of complex organic molecules with applications ranging from pharmaceuticals to advanced materials. lifechemicals.com For instance, halogenated pyrazine-based chalcones have been investigated for their potential as antimicrobial drugs. mdpi.comnih.gov

Overview of Dihalogenated Pyrazine Derivatives as Synthetic Intermediates

Dihalogenated pyrazines, which possess two halogen atoms on the pyrazine ring, are particularly powerful synthetic intermediates. The differential reactivity of the carbon-halogen bonds (e.g., C-I vs. C-Br) allows for sequential and site-selective functionalization. nih.gov This stepwise introduction of different substituents onto the pyrazine core is a key strategy for building molecular complexity and accessing a wide array of derivatives that would be difficult to synthesize otherwise.

These dihalogenated building blocks are extensively used in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The ability to control the regioselectivity of these reactions is a critical aspect of their synthetic utility. nih.gov Although the chemistry of dihalogenated pyrazines is considered relatively unexplored compared to other heterocyclic systems, their potential for creating novel compounds for various applications is increasingly being recognized. rsc.org

Scope and Research Imperatives Pertaining to 2-Bromo-3-iodopyrazine

Despite the general importance of halogenated pyrazines, a thorough review of the scientific literature reveals a significant gap in the specific investigation of This compound . While its pyridine (B92270) analogue, 2-bromo-3-iodopyridine (B1280457), has been documented in various studies, sigmaaldrich.comuni.lunih.gov dedicated research on the pyrazine derivative is conspicuously absent.

The unique arrangement of a bromine and an iodine atom on the pyrazine ring of this compound presents an intriguing platform for synthetic exploration. The expected differential reactivity of the C-I and C-Br bonds would, in theory, allow for highly selective sequential cross-coupling reactions. This makes the compound a potentially valuable, yet currently unexploited, tool for synthetic chemists.

The primary research imperative is, therefore, the development of a reliable and efficient synthesis for this compound. Following its successful synthesis, a systematic investigation of its reactivity in various cross-coupling protocols would be essential to unlock its synthetic potential. Furthermore, the spectroscopic and structural characterization of this compound and its derivatives would provide valuable data for the broader field of heterocyclic chemistry. The lack of available research data underscores the need for foundational studies to explore the properties and applications of this promising, yet enigmatic, chemical entity.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H2BrIN2 |

| Molecular Weight | 284.88 g/mol |

| CAS Number | 860308-71-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodopyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXDLQZKXRGTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Iodopyrazine

Direct Halogenation Strategies

Direct halogenation of the pyrazine (B50134) ring offers a straightforward approach to 2-bromo-3-iodopyrazine. However, controlling the regioselectivity of these reactions is a significant challenge due to the electronic nature of the pyrazine ring. The two nitrogen atoms deactivate the ring towards electrophilic substitution and can direct incoming electrophiles to various positions.

Regioselective Bromination of Iodo-substituted Pyrazines

The synthesis of this compound can be envisioned through the regioselective bromination of a 3-iodo-substituted pyrazine precursor. While specific literature for the bromination of 3-iodopyrazine is limited, analogous reactions in the pyridine (B92270) series provide a strong precedent. For instance, the bromination of 3-iodopyridine (B74083) can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The directing effect of the iodine atom and the reaction conditions are crucial for achieving the desired 2,3-disubstituted pattern. In a typical procedure, the iodo-substituted pyrazine would be treated with a brominating agent in a suitable solvent, with careful control of temperature to prevent the formation of polybrominated by-products.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product | Ref. |

| 3-Iodopyridine (analogous) | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 0 to rt | 3-Bromo-5-iodopyridine |

This data is based on analogous reactions with pyridine derivatives and serves as a model for the proposed synthesis.

Regioselective Iodination of Bromo-substituted Pyrazines

An alternative and often more controlled direct halogenation approach involves the regioselective iodination of a bromo-substituted pyrazine. The synthesis of 2-bromo-3-iodopyridine (B1280457) has been successfully achieved by the directed ortho-metalation of 2-bromopyridine, followed by iodination. guidechem.compatsnap.com This method offers high regioselectivity. The process involves the deprotonation at the 3-position of 2-bromopyrazine (B1269915) using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated species with an iodine source, such as molecular iodine (I₂).

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Ref. |

| 2-Bromopyridine (analogous) | 1. n-BuLi, 2. I₂ | Tetrahydrofuran (THF) | -78 to -60 | 2-Bromo-3-iodopyridine | guidechem.com |

This data is based on analogous reactions with pyridine derivatives and serves as a model for the proposed synthesis.

Multi-step Synthetic Routes from Pyrazine Precursors

Multi-step syntheses, starting from readily available pyrazine precursors, provide a more controlled, albeit longer, route to this compound. These methods often involve the use of activating or directing groups to achieve the desired substitution pattern.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of dihalopyrazines often requires careful optimization of reaction conditions to maximize the yield of the desired isomer and minimize the formation of by-products. For instance, in the synthesis of 2,3-dichloropyrazine (B116531) from 2-hydroxypyrazine, the molar ratio of the chlorinating agent (phosphorus oxychloride) and the solvent/catalyst (a lower dialkyl acid amide) are critical factors. researchgate.net Similar principles apply to the synthesis of this compound. Key parameters that require optimization include the choice of halogenating agents, the reaction temperature, the solvent, and the presence of any catalysts or additives. For directed ortho-metalation routes, the choice of the strong base and the temperature are paramount to ensure regioselective deprotonation without unwanted side reactions.

A study on the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) highlighted the importance of controlling the stoichiometry of NBS during bromination to prevent over-bromination. ijssst.info The feeding time of the brominating agent was also found to be more significant than the reaction temperature in controlling the formation of the dibrominated impurity. ijssst.info

| Parameter | Effect on Yield and Selectivity |

| Stoichiometry of Halogenating Agent | Crucial for preventing polyhalogenation. An excess can lead to undesired di- or tri-halogenated by-products. |

| Reaction Temperature | Affects reaction rate and selectivity. Lower temperatures are often used in directed metalation to prevent decomposition of the organometallic intermediate. |

| Solvent | Can influence the reactivity and selectivity of the halogenation reaction. |

| Catalyst/Additive | Can be used to enhance the rate and regioselectivity of the reaction. |

By-product Formation and Mitigation Strategies in Synthesis

The synthesis of this compound is often accompanied by the formation of several by-products. In direct halogenation methods, the primary by-products are typically regioisomers (e.g., 2-bromo-5-iodopyrazine (B1288987) or 2-bromo-6-iodopyrazine) and polyhalogenated pyrazines. The formation of these impurities is influenced by the electronic and steric effects of the substituents already present on the pyrazine ring.

In the case of the synthesis of 2-amino-5-bromo-3-iodopyridine, the major impurity identified during the bromination step was the over-brominated product, 2-amino-3,5-dibromopyridine. ijssst.info Mitigation strategies for this included careful control of the amount of NBS used and the rate of its addition. ijssst.info

For multi-step syntheses, by-products can arise at each stage of the reaction sequence. Purification techniques such as recrystallization and column chromatography are often necessary to isolate the desired this compound from these impurities. A thorough understanding of the reaction mechanism and the factors that influence regioselectivity is essential for developing synthetic routes that minimize by-product formation.

Novel Synthetic Approaches and Methodological Advancements

The development of novel synthetic routes for polyhalogenated heterocycles like this compound is driven by the need for efficiency, selectivity, and sustainability. Modern organic synthesis emphasizes the reduction of synthetic steps, minimization of waste, and maximization of atom economy.

One-Pot Synthetic Protocols

A potential one-pot strategy for the synthesis of this compound could be conceptualized starting from pyrazine. The pyrazine ring is an electron-deficient system, which makes direct electrophilic halogenation challenging and often requires harsh conditions. However, the introduction of an activating group or the use of highly reactive halogenating agents can facilitate the reaction. A plausible one-pot synthesis could involve a two-step sequence within a single reaction flask: initial bromination followed by in-situ iodination.

The regioselectivity of this sequential halogenation is a critical factor. The first halogen (bromine) would likely direct the second halogen (iodine) to an adjacent position. The inherent electronics of the pyrazine ring, with the two nitrogen atoms, would influence the substitution pattern.

A hypothetical one-pot synthesis could proceed as follows:

Initial Bromination: Pyrazine would be treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the formation of 2-bromopyrazine and minimize the formation of di-brominated byproducts.

In-situ Iodination: Following the consumption of the starting pyrazine, an iodinating agent like N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent would be added directly to the reaction mixture. The bromo-substituted pyrazine intermediate would then undergo iodination, with the bromine atom directing the incoming iodine to the 3-position.

The success of such a one-pot protocol would be highly dependent on the careful optimization of reaction parameters to control regioselectivity and prevent the formation of undesired isomers.

A similar, though not one-pot, approach has been successfully employed in the synthesis of 2-amino-5-bromo-3-iodopyridine, where a stepwise bromination with NBS was followed by iodination using potassium iodate (B108269) and potassium iodide. researchgate.netijssst.info This demonstrates the feasibility of sequential halogenation on a related heterocyclic system.

A patent for the synthesis of 2-bromo-4-iodo-3-methylpyridine (B13684998) describes the initial formation of 2-bromo-3-iodopyridine from 2-bromopyridine, although it does not detail a one-pot procedure. patsnap.com This further supports the concept of a stepwise halogenation approach to achieve the desired substitution pattern.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Step | Reagent | Intermediate | Product | Potential Conditions |

| 1. Bromination | Pyrazine, N-Bromosuccinimide (NBS) | 2-Bromopyrazine | Inert solvent (e.g., acetonitrile), controlled temperature | |

| 2. Iodination | N-Iodosuccinimide (NIS) or I₂/oxidant | This compound | Direct addition to the reaction mixture, continued stirring |

This table presents a conceptual one-pot synthesis and the conditions would require experimental validation.

Stereochemical Considerations in Pyrazine Halogenation

The concept of stereochemistry in the context of the direct halogenation of an aromatic, planar molecule like pyrazine is not applicable in the traditional sense of creating chiral centers. The pyrazine ring itself is achiral, and the introduction of halogen substituents onto the ring carbons does not generate stereoisomers such as enantiomers or diastereomers.

However, the term "stereochemical considerations" can be interpreted more broadly to encompass the regioselectivity of the halogenation reaction. The precise positioning of the bromine and iodine atoms on the pyrazine ring is a critical aspect of the synthesis, as different isomers (e.g., 2-bromo-5-iodopyrazine versus this compound) will have distinct chemical and physical properties.

The regioselectivity of electrophilic aromatic substitution on pyrazine is governed by the electronic properties of the ring. The two nitrogen atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. Generally, substitution is favored at the positions meta to the nitrogen atoms (C-2, C-3, C-5, C-6).

In a sequential halogenation to form this compound, the first substituent (bromine) will influence the position of the second incoming substituent (iodine). The bromine atom, being an ortho-, para-director (though deactivating), would direct the incoming electrophilic iodine to the adjacent C-3 position or the C-5 position. The electronic influence of the two ring nitrogens combined with the directing effect of the bromine atom ultimately determines the final substitution pattern.

The challenge in synthesizing a specific dihalogenated pyrazine lies in controlling this regioselectivity. Factors that can influence the outcome include:

The nature of the halogenating agents: Different reagents can exhibit different selectivities.

Reaction conditions: Temperature, solvent, and the presence of catalysts can all play a crucial role in directing the substitution. acs.org

The presence of activating or deactivating groups: Substituents already present on the pyrazine ring will strongly influence the position of subsequent halogenation.

While direct stereoisomers are not formed, the precise arrangement of the halogens on the pyrazine core is a critical aspect of its chemical identity and is a key consideration in its synthesis.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Iodopyrazine

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like 2-bromo-3-iodopyrazine, the ability to selectively activate one halogen over the other is a key challenge and a powerful tool for molecular construction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for cross-coupling reactions due to their high efficiency and functional group tolerance. In the context of this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Negishi, and Heck reactions have been explored to understand the selective reactivity of the C-I versus the C-Br bond.

The site-selectivity in cross-coupling reactions of this compound is primarily dictated by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in the catalytic cycle. This inherent reactivity difference allows for selective functionalization at the C-3 position (iodine) while leaving the C-2 position (bromine) intact for subsequent transformations.

This selective reactivity allows for a stepwise functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or vinyl group at the 3-position, followed by a second, different cross-coupling reaction at the 2-position to construct complex, unsymmetrically substituted pyrazine (B50134) derivatives.

The choice of ligand coordinated to the palladium center plays a crucial role in modulating the reactivity and selectivity of the cross-coupling reaction. Different ligands can influence the electron density at the metal center, its steric environment, and the stability of the catalytic intermediates.

For the selective coupling at the C-I position of this compound, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and its derivatives are commonly used. These ligands can facilitate the oxidative addition step and stabilize the resulting Pd(II) intermediate. The steric and electronic properties of the phosphine ligand can be fine-tuned to optimize the reaction conditions for specific substrates and coupling partners. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and promote efficient catalysis.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions of this compound involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the more reactive C-I bond of this compound to a Pd(0) complex. This step involves the cleavage of the C-I bond and the formation of a square planar Pd(II) intermediate, with the pyrazinyl group and the iodide now bonded to the palladium center. The C-Br bond remains intact during this initial step due to its higher bond strength.

Transmetalation: In this step, the organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. This step requires a base in the case of Suzuki-Miyaura coupling to activate the organoboron species.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated as the final product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The newly formed C-C bond is at the 3-position of the pyrazine ring.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. While less commonly reported for this compound compared to palladium-catalyzed reactions, copper catalysis can be effective for coupling with nucleophiles like amines, alcohols, and thiols. The reactivity trend generally follows that of palladium catalysis, with the C-I bond being more reactive than the C-Br bond. This allows for selective formation of a bond at the 3-position.

Other Transition Metal-Catalyzed Processes

While palladium is the most prominent metal for cross-coupling reactions of this compound, other transition metals like nickel and rhodium can also catalyze such transformations. Nickel catalysts, for example, are known to be more cost-effective and can sometimes offer different reactivity or selectivity profiles compared to palladium. Research in this area continues to explore the potential of other transition metals to effect novel and efficient transformations of dihalopyrazines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this compound, the key questions revolve around which halogen is preferentially displaced and the factors influencing this selectivity.

Site Selectivity in Nucleophilic Attack

In SNAr reactions involving dihalogenated heterocycles, the position of nucleophilic attack is a critical consideration. While specific studies on this compound are not extensively detailed in the provided search results, general principles of SNAr on halogenated pyridines and other azines offer valuable insights. The inherent reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F for cleavage. This suggests that the C-I bond in this compound would be the more reactive site for nucleophilic displacement.

This preferential reactivity is also observed in related dihalopyridine systems. For instance, in the palladium-catalyzed amination of 2-chloro-3-iodopyridine (B15675), the reaction occurs selectively at the C-I bond. researchgate.netresearchgate.net This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. smolecule.com

Influence of Halogen Identity on Reactivity

The identity of the halogen atoms significantly impacts the reactivity of the molecule in SNAr reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine-bearing carbon more susceptible to nucleophilic attack. smolecule.com This differential reactivity allows for sequential, site-selective functionalization. A nucleophile can be introduced at the 3-position (displacing iodide), leaving the bromide at the 2-position available for subsequent transformations. This principle is fundamental in the synthesis of complex, multi-substituted heterocyclic compounds.

Halogen Dance Reactions and Halogen Migration Studies

Halogen dance reactions, also known as base-catalyzed halogen migration, are fascinating rearrangements observed in haloaromatic and haloheteroaromatic compounds. clockss.org These reactions typically involve the deprotonation of a ring position by a strong base, followed by a series of equilibria that can lead to the migration of a halogen atom to a different position on the ring.

Role of Organometallic Intermediates

Halogen dance reactions are intrinsically linked to the formation of organometallic intermediates, most commonly organolithium species. clockss.org The reaction is initiated by deprotonation using a strong base like lithium diisopropylamide (LDA). patsnap.comuni-muenchen.de The resulting aryl- or heteroaryllithium can then undergo a series of intermolecular or intramolecular halogen transfer steps.

In the context of this compound, treatment with a strong base could potentially lead to deprotonation at one of the available ring carbons, followed by a halogen dance. The lability of the iodine atom suggests it would be more prone to migration than the bromine atom. clockss.org

Lithiation and Transmetalation Processes

Directed ortho-metalation (DoM) and metal-halogen exchange are powerful tools for the functionalization of aromatic and heteroaromatic compounds. For this compound, these processes would involve the formation of an organolithium species, which can then be trapped with an electrophile or undergo transmetalation to a different metal.

Given the presence of two different halogens, metal-halogen exchange is a likely pathway. With reagents like n-butyllithium (n-BuLi), the more reactive carbon-iodine bond would be expected to undergo exchange preferentially, leading to the formation of 2-bromo-3-lithiopyrazine. This intermediate can then be used to introduce a variety of functional groups at the 3-position. A patent describes a similar process where 2-bromo-3-iodopyridine (B1280457) is treated with n-BuLi at low temperatures, followed by quenching with an electrophile. patsnap.com

Transmetalation of the initially formed lithiated species to other metals, such as magnesium, zinc, or copper, can offer alternative reactivity and selectivity. uni-muenchen.dersc.orguni-muenchen.de For example, transmetalation to a zinc species, often facilitated by the addition of zinc chloride, can create a more stable organozinc reagent that is less prone to side reactions and can participate in a wider range of cross-coupling reactions. rsc.org

The following table summarizes the key reactive processes discussed for this compound and its analogues:

| Reaction Type | Key Reagents | Expected Outcome for this compound | Relevant Analogue Studies |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | Preferential substitution of the iodine at the C-3 position. | Selective amination of 2-chloro-3-iodopyridine at the iodine position. researchgate.netresearchgate.net |

| Halogen Dance Reaction | Strong, non-nucleophilic bases (e.g., LDA) | Potential migration of the iodine atom, driven by the formation of a more stable organolithium intermediate. | Halogen dance observed in various dihalopyridines. clockss.orgpatsnap.comresearchgate.net |

| Lithiation (Metal-Halogen Exchange) | Organolithium reagents (e.g., n-BuLi) | Preferential lithium-iodine exchange to form 2-bromo-3-lithiopyrazine. | Lithiation of 2-bromo-3-iodopyridine. patsnap.com |

| Transmetalation | Metal salts (e.g., ZnCl₂, MgCl₂) following lithiation | Formation of more stable organometallic reagents (e.g., organozinc, organomagnesium) for further functionalization. | Transmetalation of lithiated heterocycles to zinc and magnesium species. uni-muenchen.dersc.orguni-muenchen.de |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium base, facilitating the removal of a proton from the adjacent ortho position. wikipedia.orgbaranlab.org For electron-poor heterocycles like pyrazine, where the ring protons are already acidified by the inductive effect of the ring nitrogens, this strategy is particularly effective.

In the case of this compound, the only available C-H bonds for deprotonation are at the C-5 and C-6 positions. Both positions are ortho to a pyrazine nitrogen atom, which significantly increases their kinetic acidity. The reaction is typically performed at low temperatures (e.g., -78 °C) using strong, non-nucleophilic hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net More advanced base systems like TMPMgCl·LiCl have proven highly efficient for the metalation of sensitive or electron-poor heteroarenes, minimizing side reactions. harvard.edu

While halogens can serve as DMGs, the inherent acidity of the C-H bonds ortho to the pyrazine nitrogens is the dominant factor controlling the site of metalation. Research on related halopyrazines, such as chloropyrazine, has demonstrated that metalation occurs regioselectively at the C-2 position, which is adjacent to both a nitrogen and the halogen atom. researchgate.net For this compound, deprotonation is therefore expected to occur at either the C-5 or C-6 position. The precise regioselectivity would be influenced by a subtle interplay of the inductive effects of the halogens and the specific base system employed. The resulting organometallic intermediate, a lithiated or magnesiated dihalopyrazine, is a versatile nucleophile for further reactions. utwente.nl

It is also important to consider the possibility of a "halogen dance" reaction, where an initial lithiation might be followed by an intramolecular rearrangement to a thermodynamically more stable organolithium species. researchgate.net However, under kinetically controlled conditions at low temperatures, direct deprotonation is the expected primary pathway.

Subsequent Electrophilic Quenching Reactions

Once the organometallic intermediate of this compound is generated via DoM, it can be trapped by a wide variety of electrophiles to install a new functional group at either the C-5 or C-6 position. This two-step sequence provides a powerful method for creating trisubstituted pyrazine derivatives with precise regiocontrol. The anionic pyrazine intermediate readily attacks the electrophile in an ipso-substitution reaction, replacing the metal with the electrophilic moiety. wikipedia.org

The scope of this quenching reaction is broad, allowing for the introduction of diverse chemical functionalities. The choice of electrophile dictates the nature of the substituent introduced onto the pyrazine core.

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Proton Source | H₂O, D₂O | -H, -D |

| Aldehyde | R-CHO (e.g., Benzaldehyde) | Hydroxyalkyl [-CH(OH)R] |

| Ketone | R-CO-R' (e.g., Acetone) | Tertiary Alcohol [-C(OH)RR'] |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid [-COOH] |

| Alkyl Halide | R-X (e.g., Iodomethane) | Alkyl [-R] |

| Iodine Source | I₂ | Iodo [-I] |

| Disulfide | RSSR (e.g., Dimethyl disulfide) | Thioether [-SR] |

| Chlorotrimethylsilane | Me₃SiCl | Trimethylsilyl [-SiMe₃] |

Functional Group Interconversions on the Pyrazine Ring

The bromo and iodo substituents on the pyrazine ring are not merely passive spectators; they are versatile handles for further molecular elaboration. Through selective reduction or transition-metal-catalyzed cross-coupling reactions, these halogens can be transformed into a vast array of other functional groups.

Selective Reduction of Halogen Atoms

The selective removal of one halogen in the presence of another is achievable due to the significant difference in carbon-halogen bond strengths (C-I < C-Br < C-Cl). The carbon-iodine bond at the C-3 position of this compound is weaker and thus more reactive towards reduction than the carbon-bromine bond at the C-2 position. This reactivity difference allows for the selective reduction of the iodo group, yielding 2-bromopyrazine (B1269915) as the product.

Several methods can be employed for this selective de-iodination. Catalytic transfer hydrogenation is one such method. For instance, the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst can achieve the selective reduction of nitro groups while preserving chloro, bromo, and iodo substituents on an aromatic ring under specific conditions. organic-chemistry.org By tuning these conditions, selective dehalogenation can be achieved. A common approach for selective de-iodination is catalytic hydrogenation (H₂) with a Pd/C catalyst in the presence of a base such as potassium acetate (B1210297) or triethylamine, which acts as a scavenger for the hydrogen iodide (HI) byproduct.

Another powerful technique is halogen-metal exchange. Treatment of this compound with one equivalent of an organolithium (e.g., n-BuLi) or Grignard reagent (e.g., i-PrMgCl·LiCl) at low temperature preferentially initiates exchange at the more labile iodo position. Subsequent quenching of the resulting 2-bromo-3-metalated-pyrazine intermediate with a simple proton source, such as water or methanol, furnishes 2-bromopyrazine.

| Target Product | Method | Typical Reagents | Selectivity Basis |

|---|---|---|---|

| 2-Bromopyrazine | Catalytic Hydrogenation | H₂, Pd/C, KOAc | C-I bond is weaker than C-Br bond |

| 2-Bromopyrazine | Halogen-Metal Exchange | 1. n-BuLi or i-PrMgCl·LiCl 2. H₂O or CH₃OH | C-I bond is more reactive to exchange |

Introduction of Diverse Functional Groups

The differential reactivity of the C-I and C-Br bonds is most powerfully exploited in transition-metal-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst to a carbon-halogen bond is the key step in many of these cycles, and the rate of this step follows the trend C-I > C-Br >> C-Cl. This allows for highly selective functionalization at the C-3 position of this compound while leaving the C-2 bromine atom untouched for subsequent transformations. This stepwise approach is invaluable for the convergent synthesis of complex, unsymmetrically substituted pyrazines. researchgate.netmdpi.com

A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at the C-3 position:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) introduces aryl, heteroaryl, or vinyl groups. rsc.orgthieme-connect.de

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) installs alkynyl substituents, a valuable group for further chemistry. rsc.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines (R₂NH) allows for the formation of C-N bonds, yielding aminopyrazines. rsc.orgorganic-chemistry.org

Stille Coupling: Reaction with organostannanes (R-SnBu₃) can be used to form C-C bonds. researchgate.net

Following the initial selective coupling at the C-3 position, the resulting 2-bromo-3-substituted-pyrazine can undergo a second coupling reaction at the C-2 position, often by applying more forcing conditions (e.g., higher temperature, stronger activating ligands) to activate the less reactive C-Br bond. This sequential functionalization strategy provides access to a diverse library of 2,3-disubstituted pyrazines.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Group Introduced at C-3 | Intermediate Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl (Ar) | 2-Bromo-3-arylpyrazine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl (-C≡CR) | 2-Bromo-3-alkynylpyrazine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / NaOtBu | Amino (-NR₂) | 3-Amino-2-bromopyrazine |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | Alkyl/Aryl (R) | 2-Bromo-3-alkyl/arylpyrazine |

Applications of 2 Bromo 3 Iodopyrazine As a Key Synthetic Building Block

Synthesis of Advanced Heterocyclic Scaffolds

The 2,3-dihalo substitution pattern of 2-bromo-3-iodopyrazine makes it an ideal precursor for the synthesis of pyrazine-fused bicyclic and polycyclic heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

The adjacent halogen atoms on this compound can be sequentially substituted and cyclized to form a variety of fused heterocycles. A well-established strategy involves an initial palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki reaction at the more reactive C3-iodine position, followed by an intramolecular cyclization or a second intermolecular coupling at the C2-bromine position to complete the fused ring.

For instance, a synthetic pathway to thieno[3,2-b]pyrazines can be achieved through a one-pot, two-step procedure. This involves an initial Sonogashira coupling of a 2,3-dihalopyrazine with a terminal alkyne, followed by treatment with a sulfur nucleophile like sodium sulfide (B99878) (Na₂S), which induces cyclization to form the thiophene (B33073) ring fused to the pyrazine (B50134) core. researchgate.net This method has been demonstrated with 2,3-dichloropyrazine (B116531) and provides a direct precedent for the use of this compound in analogous transformations. researchgate.net

Similarly, this building block is a potential precursor for other fused systems:

Furo[3,2-b]pyrazines: Can be synthesized via an initial coupling at the C3-iodine position with a suitable oxygen-containing partner, followed by an intramolecular cyclization (e.g., Heck or Sonogashira reaction). This approach is analogous to the synthesis of furo[3,2-b]pyridines from dihalopyridine precursors. researchgate.net

Pyrrolo[2,3-b]pyrazines: These scaffolds, also known as 2,7-diazaindoles, are valuable in medicinal chemistry. nih.gov The synthesis can proceed via a Sonogashira coupling of this compound with a terminal alkyne, followed by a reaction with an amine and subsequent cyclization to form the fused pyrrole (B145914) ring. rsc.org

The following table outlines potential synthetic routes to key fused heterocyclic systems starting from this compound.

| Target Fused System | Proposed Synthetic Strategy | Key Reactions |

| Thieno[3,2-b]pyrazine | 1. Sonogashira coupling with a terminal alkyne at C3. 2. Cyclization with a sulfur source (e.g., Na₂S). | Sonogashira, Nucleophilic Cyclization |

| Furo[3,2-b]pyrazine | 1. Sonogashira coupling with a propargyl alcohol at C3. 2. Base-mediated intramolecular cyclization. | Sonogashira, Cycloisomerization |

| Pyrrolo[2,3-b]pyrazine | 1. Sonogashira coupling with a terminal alkyne at C3. 2. Reaction with an amine followed by intramolecular cyclization. | Sonogashira, Cacchi Reaction |

The predictable, stepwise functionalization of this compound is a powerful method for creating highly substituted pyrazine derivatives. The difference in bond dissociation energy between the C-I and C-Br bonds allows for selective palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. nih.gov This allows for a reaction to be performed selectively at the C3 position, leaving the C2-bromine intact for a subsequent, different coupling reaction under more forcing conditions.

This sequential approach has been well-documented for the analogous compound, 2-bromo-3-iodopyridine (B1280457), which undergoes Suzuki-Miyaura and Sonogashira couplings exclusively at the C3-iodine position first. rsc.orgresearchgate.net By extension, this compound can be used to synthesize a wide array of 2,3-disubstituted pyrazines with high precision.

The table below illustrates the selective functionalization of this compound.

| Reaction Type | Coupling Partner | Selective Position | Resulting Intermediate |

| Suzuki-Miyaura | Arylboronic Acid | C3 (Iodine) | 2-Bromo-3-arylpyrazine |

| Sonogashira | Terminal Alkyne | C3 (Iodine) | 2-Bromo-3-alkynylpyrazine |

| Stille | Organostannane | C3 (Iodine) | 2-Bromo-3-vinyl/arylpyrazine |

These resulting 2-bromo-3-substituted pyrazine intermediates can then undergo a second cross-coupling reaction at the C2 position to yield diverse, non-symmetrical 2,3-disubstituted pyrazines.

Role in Materials Science Precursor Synthesis

Halogenated pyrazines are crucial precursors for π-conjugated systems used in organic electronics and advanced polymers. rsc.orgnih.gov The electron-deficient nature of the pyrazine ring makes it an excellent acceptor unit in donor-acceptor type materials, which are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thermoelectrics (OTEs). chinesechemsoc.org

This compound is an ideal building block for the synthesis of well-defined oligomers and conjugated molecules for organic electronics. Iterative cross-coupling reactions, such as Sonogashira or Stille couplings, can be employed to systematically build π-conjugated systems. For example, using a strategy demonstrated with 5-bromo-2-iodopyrazine, one can perform a Sonogashira coupling at the C3-iodine position of this compound. rsc.org The resulting bromo-alkynylpyrazine can then be coupled with another molecule of this compound to elongate the conjugated system, a process that can be repeated to create oligomers of a specific length. rsc.org This precise control over the molecular structure is critical for tuning the electronic and photophysical properties of the final material.

In the synthesis of conjugated polymers, this compound can function as an "AB-type" monomer, where 'A' is the iodine and 'B' is the bromine, possessing different reactivities. This allows for controlled polymerization reactions like Suzuki or Stille polycondensation. For example, a Suzuki polycondensation could be envisioned where the monomer is first converted into a boronic ester at the iodine position via a lithium-halogen exchange followed by reaction with an borate (B1201080) ester. The resulting A-B monomer, a pyrazine bearing both a bromine atom and a boronic ester, can then be polymerized under palladium catalysis to yield a regioregular polymer.

Alternatively, Grignard Metathesis (GRIM) polymerization, a powerful method for creating regioregular conjugated polymers, can be applied. uhasselt.bersc.org In this approach, a magnesium-halogen exchange at the more reactive iodine site would generate a Grignard species, which could then undergo nickel-catalyzed polymerization, with the C-Br bond serving as the coupling site along the polymer backbone.

The table below summarizes potential polymer structures derived from this compound.

| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Application |

| Suzuki Polycondensation | 3-Bromo-pyrazin-2-ylboronic ester | Poly(pyrazine) | Organic Electronics |

| Stille Polycondensation | 3-Bromo-2-(tributylstannyl)pyrazine | Poly(pyrazine) | Organic Photovoltaics |

| GRIM Polymerization | 2-Bromo-3-magnesio-pyrazine | Regioregular Poly(pyrazine) | n-Type Semiconductors |

Contributions to Agrochemical Intermediate Synthesis

Nitrogen-containing heterocycles, including pyrazines, are a cornerstone of modern agrochemical research due to their diverse biological activities. rsc.orgnih.gov These scaffolds are found in numerous herbicides, insecticides, and fungicides. Halogenated heterocycles are particularly important as they serve as versatile intermediates for the synthesis of new active ingredients. lookchem.comguidechem.com

This compound provides a synthetic platform to access novel, highly substituted pyrazine derivatives for screening as potential agrochemicals. The ability to selectively introduce different chemical moieties at the C2 and C3 positions allows for the systematic modification of a lead compound to optimize its efficacy, selectivity, and environmental profile. For example, a library of 2-aryl-3-alkoxy-pyrazines or 2-amino-3-aryl-pyrazines could be rapidly synthesized from this single building block for biological evaluation. While specific commercial agrochemicals derived directly from this compound are not widely documented in public literature, its value lies in its potential to accelerate the discovery and development process in agrochemical research.

Utility in Pharmaceutical Intermediate Synthesis (Excluding Clinical Data)

Precursors to Biologically Active Compounds

The primary utility of this compound lies in its capacity to serve as a precursor for more elaborate molecules that are scaffolds for biologically active compounds. The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic targets. The ability to selectively functionalize the 2- and 3-positions of this core allows chemists to systematically explore the structure-activity relationships of new compounds.

The key to its utility is the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. The C-I bond is considerably more reactive and will selectively undergo coupling, leaving the C-Br bond intact for a subsequent transformation. rsc.org This predictable regioselectivity is crucial for the controlled, stepwise synthesis of disubstituted pyrazines.

For instance, a Sonogashira coupling can be performed selectively at the C-3 position (iodine) to introduce an alkyne substituent, a common feature in kinase inhibitors and other targeted therapies. The resulting 2-bromo-3-alkynylpyrazine is a key intermediate that retains a reactive handle (the bromine) for further diversification.

Table 1: Regioselective Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Conditions | Product | Yield | Reference Principle |

|---|---|---|---|---|---|

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-3-((trimethylsilyl)ethynyl)pyrazine | High | njit.edu |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-3-(phenylethynyl)pyrazine | High | njit.edu |

This table illustrates the selective reaction at the iodine position, a principle derived from analogous reactions with 2-bromo-3-iodopyridine. njit.edu

Following the initial coupling, the bromine at the C-2 position can be targeted. For example, a Suzuki coupling can introduce an aryl or heteroaryl group, leading to complex 2,3-disubstituted pyrazines that are common cores in pharmaceutical research. This two-step sequence provides access to a wide range of derivatives that would be difficult to synthesize otherwise.

Scaffold Diversity Generation

The concept of "scaffold diversity" is central to modern drug discovery, aiming to create collections of molecules with varied three-dimensional shapes and functionalities to screen for biological activity. chemicalbook.comacs.org this compound is an ideal starting material for diversity-oriented synthesis due to the orthogonal reactivity of its two halogen substituents.

By employing a divergent synthetic strategy, a library of compounds can be generated from this single intermediate. The process begins with the selective functionalization of the C-3 position (iodine) with a particular building block (R¹). This creates a common intermediate, 2-bromo-3-(R¹)-pyrazine. This intermediate can then be subjected to a second round of diversification by reacting the C-2 position (bromine) with a variety of different building blocks (R²), for example, via Suzuki or Buchwald-Hartwig amination reactions.

Table 2: Sequential Cross-Coupling for Scaffold Diversity

| Intermediate | Coupling Partner (R²) | Reaction Type | Catalyst/Conditions | Final Product Scaffold | Reference Principle |

|---|---|---|---|---|---|

| 2-Bromo-3-(R¹)-pyrazine | Phenylboronic acid | Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | 2-Phenyl-3-(R¹)-pyrazine | rsc.org |

| 2-Bromo-3-(R¹)-pyrazine | Pyridine-4-boronic acid | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 2-(Pyridin-4-yl)-3-(R¹)-pyrazine | rsc.orgmdpi.com |

| 2-Bromo-3-(R¹)-pyrazine | Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | 4-(3-(R¹)-Pyrazin-2-yl)morpholine | acs.org |

| 2-Bromo-3-(R¹)-pyrazine | Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃ | N-Phenyl-3-(R¹)-pyrazin-2-amine | acs.org |

This table demonstrates how a common intermediate can be used to generate a variety of scaffolds by targeting the less reactive bromine atom. The reaction types and conditions are based on well-established methods for halogenated heterocycles. rsc.orgmdpi.comacs.org

This modular approach allows for the rapid generation of a library of related, yet structurally distinct, molecules. By varying the R¹ and R² groups, chemists can systematically explore the chemical space around the pyrazine core, which is a highly effective strategy for identifying novel leads in drug discovery programs. The reliability and predictability of these sequential reactions make this compound a cornerstone building block for constructing libraries of potential pharmaceutical candidates. whiterose.ac.uk

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 2-Bromo-3-iodopyrazine, a suite of NMR experiments is employed to assign the proton and carbon signals and to confirm the substitution pattern on the pyrazine (B50134) ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyrazine ring. These protons are located at positions 5 and 6 of the ring. Due to the unsymmetrical substitution, these protons are in distinct chemical environments and are expected to couple to each other. This would result in two separate signals, each appearing as a doublet. The chemical shifts for pyrazine protons typically appear in the downfield region, often between δ 8.0 and 9.0 ppm, because of the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 8.0 - 9.0 | Doublet (d) | ~1-3 | H-5 or H-6 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyrazine ring. Two of these signals will correspond to the carbons bearing a proton (C-5 and C-6), while the other two will correspond to the carbons substituted with the halogen atoms (C-2 and C-3). The carbons bonded to bromine (C-Br) and iodine (C-I) are quaternary and their chemical shifts are influenced by the electronegativity and size of the attached halogen. These signals can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

¹⁵N NMR spectroscopy is a valuable, albeit less common, technique for probing the electronic environment of nitrogen atoms within a molecule. In this compound, the two nitrogen atoms (N-1 and N-4) are in non-equivalent environments due to the ortho and meta positioning of the bromo and iodo substituents. Therefore, two distinct signals would be expected in the ¹⁵N NMR spectrum. The chemical shifts of these nitrogen atoms are sensitive to the electronic effects of the nearby substituents, providing further confirmation of the 2,3-disubstitution pattern. Studies on substituted pyrazines have shown that substituent effects can be a useful tool in assigning nitrogen signals. acs.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of complex molecules by showing correlations between different nuclei. youtube.commnstate.eduoxinst.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the signals of the H-5 and H-6 protons, confirming their connectivity through three bonds. mnstate.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edu The spectrum would show two correlation peaks: one connecting the H-5 proton signal to the C-5 carbon signal, and another connecting the H-6 proton to the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2- and 3-bond) couplings between protons and carbons. sdsu.eduemerypharma.com It allows for the assignment of quaternary (non-protonated) carbons. For this compound, correlations would be expected from H-5 to C-3 and C-1 (N), and from H-6 to C-2. These correlations are vital for confirming the placement of the bromine and iodine atoms at the C-2 and C-3 positions, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. rsc.org For this compound (C₄H₂BrIN₂), the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and monoisotopic iodine (¹²⁷I) results in a characteristic isotopic pattern for the molecular ion [M]⁺. HRMS would be able to confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

Table 2: Calculated Exact Masses for this compound Molecular Ions

| Ion Formula | Isotope Combination | Calculated Exact Mass (Da) |

|---|---|---|

| [C₄H₂⁷⁹BrIN₂]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Iodine-127, Nitrogen-14 | 283.8446 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds (GC) and then provides detailed structural information and mass-to-charge ratio (MS). For this compound, GC-MS is the definitive method for confirming its identity, assessing purity, and identifying any volatile impurities from the synthesis process.

In a typical analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Due to its halogenated nature, a non-polar or mid-polarity column is generally effective.

Upon exiting the column, the separated compound enters the mass spectrometer. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint. The molecular ion peak [M]⁺ would be expected to correspond to the molecular weight of this compound (284.88 g/mol ). A critical diagnostic feature is the isotopic pattern of the molecular ion. The presence of one bromine atom results in two prominent peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would show losses of bromine (Br), iodine (I), and fragments of the pyrazine ring, which helps to confirm the structure.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Ion [M]⁺ | m/z 284 |

| Isotopic Peak [M+2]⁺ | m/z 286 (approx. 98% intensity of M⁺) |

| Major Fragment Ions | Predicted fragments include [M-Br]⁺, [M-I]⁺, and ions corresponding to the pyrazine ring. |

| Purity Assessment | The relative peak area of the main compound in the chromatogram indicates its purity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample at different frequencies. The absorption of energy corresponds to the vibrational transitions of the molecule's bonds.

For this compound, the IR spectrum provides evidence for the key structural components. The aromatic pyrazine ring is characterized by C-H and C=N stretching vibrations. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazine ring are expected in the 1600-1400 cm⁻¹ region. The most characteristic absorptions for this molecule, however, are the carbon-halogen bonds. The C-Br and C-I stretching vibrations are found in the fingerprint region of the spectrum, at lower wavenumbers. The presence of these specific absorptions, combined with the aromatic ring vibrations, provides strong evidence for the compound's identity.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Type of Vibration |

|---|---|---|

| 3100-3000 | C-H | Aromatic Stretch |

| 1550-1450 | C=N | Ring Stretch |

| 1450-1350 | C=C | Aromatic Ring Stretch |

| 650-550 | C-Br | Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths | Precise distances for C-C, C-N, C-H, C-Br, and C-I bonds. |

| Bond Angles | Precise angles between bonded atoms. |

| Intermolecular Interactions | Details on how molecules pack together in the crystal. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for gas chromatography. For this compound, HPLC is an excellent method for purity analysis and quantification.

A common mode of HPLC for this type of aromatic compound is reversed-phase chromatography. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is highly effective for detection, as the pyrazine ring is a strong chromophore. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Example Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a wavelength such as 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

As a standalone technique, Gas Chromatography (GC) is primarily used for separating and analyzing volatile compounds without the mass spectrometer for detection. When used for purity assessment, a flame ionization detector (FID) is common. The principles of separation are identical to those described in the GC-MS section.

GC analysis of this compound would involve injecting a solution of the compound into the instrument, where it is vaporized and separated on a capillary column. The retention time of the resulting peak in the chromatogram is used to identify the compound, while the area of the peak is used to determine its relative concentration or purity. This method is often cited by commercial suppliers as the technique used for purity verification.

Table 5: Typical Gas Chromatography (GC) Parameters for this compound

| Parameter | Example Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping to 280 °C. |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~300 °C |

Computational and Theoretical Investigations of 2 Bromo 3 Iodopyrazine

Density Functional Theory (DFT) Studies

There are no specific Density Functional Theory (DFT) studies published for 2-Bromo-3-iodopyrazine. While DFT is a common method for studying halogenated heterocyclic compounds, research has focused on other isomers or related molecules. mdpi.comrsc.org

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution for this compound, has not been reported in the scientific literature. Such studies are crucial for understanding the compound's electronic properties and reactivity, but have not been specifically conducted or published for this molecule.

Electrostatic Potential Mapping

Specific electrostatic potential maps for this compound are not available in published research. These maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, but the necessary calculations and analyses have not been documented for this particular compound.

Prediction of Reactivity and Regioselectivity

There are no dedicated studies using DFT to predict the reactivity and regioselectivity of this compound. While general principles of reactivity for dihalogenated pyrazines exist, specific computational predictions for this isomer are absent from the literature.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are used to understand the dynamic behavior of molecules, including their conformational changes and interactions with their environment over time.

Conformational Analysis

A conformational analysis of this compound based on molecular dynamics simulations has not been reported. Such an analysis would provide insight into the molecule's flexibility and the relative energies of its different spatial arrangements.

Intermolecular Interactions

There are no specific studies using molecular dynamics simulations to investigate the intermolecular interactions of this compound. These investigations would be essential for understanding its behavior in condensed phases and its potential for forming larger molecular assemblies.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are predictive computational tools that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. nih.gov These models are built on the principle that the reactivity of a molecule is intrinsically linked to its structural and physicochemical properties. nih.gov For a compound like this compound, a QSRR model could be developed to predict its reactivity in various cross-coupling reactions by establishing a mathematical relationship between its calculated molecular descriptors and experimentally determined reaction outcomes (e.g., reaction rate or yield).

The development of a QSRR model for this compound and its analogs would typically involve the following steps:

Data Set Compilation: A series of structurally related dihalopyrazines would be synthesized, and their reactivity in a specific reaction (e.g., a Suzuki or Stille coupling) would be measured under consistent experimental conditions.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using quantum chemical methods. These descriptors quantify various aspects of the molecule's structure and electronics.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, a mathematical equation is generated that best correlates the calculated descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. bg.ac.rs

Key molecular descriptors that would be relevant for a QSRR study of this compound would likely include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential charges on the carbon atoms bearing the halogen substituents, and the dipole moment. For instance, the electron-withdrawing nature of the pyrazine (B50134) ring and the halogens would significantly influence the molecule's reactivity. mdpi.com

Steric Descriptors: These quantify the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters for the substituents. The relative size of the bromo and iodo groups would be a critical factor in determining the regioselectivity of a reaction.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

A hypothetical QSRR model for the reactivity of substituted pyrazines in a cross-coupling reaction might be represented by an equation like:

Reactivity = c0 + c1(LUMO Energy) + c2(Steric Hindrance at C-2) + c3(Charge on C-3)

Where the coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model could then be used to predict the reactivity of other, yet unsynthesized, pyrazine derivatives.

To illustrate the concept, the following interactive data table presents a hypothetical dataset that could be used to build a QSRR model for a series of dihalopyrazines in a generic cross-coupling reaction.

| Compound | Substituent at C-2 | Substituent at C-3 | LUMO Energy (eV) | Steric Parameter (Taft's Es) | Calculated Reactivity (Relative Rate) |

|---|---|---|---|---|---|

| 1 | Br | I | -1.5 | -0.38 | 1.2 |

| 2 | Cl | I | -1.4 | -0.24 | 1.5 |

| 3 | Br | Br | -1.6 | -0.38 | 0.9 |

| 4 | I | I | -1.3 | -0.40 | 1.8 |

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. uzh.chresearchgate.net For this compound, computational methods can be employed to investigate the step-by-step pathway of its reactions, such as the widely used palladium-catalyzed Suzuki and Stille cross-coupling reactions. rsc.orgorganic-chemistry.orgosti.gov These studies can help to understand the factors that control the reaction's outcome, including its rate, yield, and regioselectivity.

The general catalytic cycle for a cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org Computational modeling can provide detailed information about each of these elementary steps for a reaction involving this compound. For example, it can predict which of the two carbon-halogen bonds (C-Br or C-I) is more likely to undergo oxidative addition to the palladium catalyst first, a key factor in determining the final product. Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition is generally expected to occur preferentially at the C-I bond. nih.gov

Transition State Analysis

A transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. pku.edu.cn The analysis of transition state structures is a cornerstone of computational mechanistic studies, as the energy of the transition state (the activation energy) determines the rate of a chemical reaction.

For a reaction of this compound, such as a Suzuki coupling, computational chemists can locate the transition state structures for each elementary step of the catalytic cycle. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in the oxidative addition step, the transition state would show the C-I or C-Br bond partially broken and new bonds between the palladium and both the carbon and halogen atoms partially formed.

The following table provides a conceptual overview of the kind of data that would be generated from a transition state analysis for the oxidative addition step in a hypothetical Suzuki reaction of this compound.

| Parameter | Description | Hypothetical Value (for C-I addition) |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | 15 kcal/mol |

| Key Bond Distances | The lengths of the bonds being formed and broken in the transition state. | Pd-C: 2.3 Å, Pd-I: 2.8 Å, C-I: 2.5 Å |

| Imaginary Frequency | A single negative vibrational frequency that confirms the structure is a true transition state. | -250 cm-1 |

By comparing the activation energies for oxidative addition at the C-I versus the C-Br bond, a definitive prediction of the reaction's regioselectivity can be made.

Reaction Energy Profiles

A reaction energy profile is a diagram that plots the change in potential energy of a system as it proceeds along the reaction coordinate from reactants to products. acs.org These profiles are constructed by calculating the energies of all reactants, intermediates, transition states, and products involved in the reaction mechanism.

For a palladium-catalyzed cross-coupling reaction of this compound, a reaction energy profile would visually represent the entire catalytic cycle. Each peak on the profile corresponds to a transition state, while each valley represents a stable intermediate. pku.edu.cn The profile provides a wealth of information, including:

The activation energy of each step, indicating the rate-determining step of the reaction (the step with the highest energy barrier).

The relative stability of all intermediates in the catalytic cycle.

A conceptual reaction energy profile for a hypothetical Suzuki coupling of this compound is depicted below. This profile illustrates the relative energies of the key species along the reaction pathway, starting from the reactants (this compound, a boronic acid, and a palladium catalyst) and proceeding through the oxidative addition, transmetalation, and reductive elimination steps to form the final product.

By analyzing such a profile, chemists can gain a deep understanding of the reaction mechanism and identify potential bottlenecks or side reactions. This knowledge can then be used to optimize reaction conditions to improve the efficiency and selectivity of the synthesis of valuable pyrazine derivatives. uzh.chnih.gov

Future Research Directions and Emerging Opportunities

Development of Greener Synthetic Routes

The imperative for sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methods. Future research on 2-Bromo-3-iodopyrazine should prioritize "green chemistry" principles to minimize waste, reduce energy consumption, and eliminate hazardous reagents.

Current synthetic approaches often rely on traditional halogenation methods which may involve harsh conditions or produce significant waste streams. Research into greener alternatives could draw inspiration from advancements in the synthesis of other halopyridines and related heterocycles. For instance, the development of one-pot syntheses, which eliminate the need for isolating intermediates, has been shown to dramatically reduce the "E-factor" (the ratio of waste to product) and minimize the use of hazardous solvents like dichloromethane (B109758) and dimethylformamide (DMF). epa.gov

Future efforts could focus on:

Solvent Minimization and Replacement: Investigating the use of safer, bio-based solvents or even solvent-free reaction conditions.

Atom Economy: Designing synthetic pathways where the majority of atoms from the reactants are incorporated into the final product.

Catalytic Halogenation: Exploring catalytic systems for bromination and iodination that avoid stoichiometric, and often toxic, halogenating agents.

Continuous Flow Chemistry: Adapting synthetic protocols to continuous flow reactors can improve safety, efficiency, and consistency while reducing waste.

A comparative goal for a greener synthesis of this compound would be to significantly lower the E-factor, a metric successfully used to benchmark process improvements in pharmaceutical manufacturing. tandfonline.comtandfonline.com

Table 1: Potential Strategies for Greener Synthesis

| Strategy | Objective | Example from Related Chemistries |

|---|---|---|

| One-Pot Synthesis | Eliminate intermediate isolation steps, reducing solvent waste and energy usage. | Three-step, one-pot synthesis for PCR reagents, preventing millions of pounds of hazardous waste. epa.gov |

| Grignard Chemistry | Replace less stable intermediates (e.g., lithiopyridines) to avoid cryogenic conditions and improve selectivity. | Use of i-PrMgCl for magnesium-halogen exchange on 5-bromo-2-iodopyridine, reducing E-factor by 90%. tandfonline.comtandfonline.com |

| Solvent Replacement | Phase out hazardous solvents like DMF and dichloromethane. | Development of dNTP synthesis routes that eliminate multiple hazardous solvents and reagents. epa.gov |

| Flow Chemistry | Improve reaction control, safety, and scalability. | Use of automated flow systems for consistent production of halogenated pyridine (B92270) derivatives. |

Exploration of Novel Catalytic Transformations

The differential reactivity of the C-I and C-Br bonds in this compound presents a prime opportunity for selective, stepwise functionalization through modern catalytic methods. The C-I bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for sequential transformations.

Future research should systematically explore a variety of catalytic cross-coupling reactions. While methods like Suzuki-Miyaura, Stille, and Negishi coupling are well-established for halopyridines, their application to this compound could yield libraries of novel compounds. mdpi.com Emerging catalytic systems offer further possibilities:

Photoredox Catalysis: Visible-light-induced catalysis can enable unique transformations under mild conditions, such as the construction of complex fused-ring systems from dihalopyridines.

Dual-Catalysis: Combining two different catalytic cycles (e.g., palladium and nickel) could achieve novel transformations not possible with a single catalyst.

Halogen Dance Reaction: The catalytically controlled migration of halogen atoms around the aromatic ring, known as the halogen dance reaction, could be explored to synthesize isomers of this compound that are otherwise difficult to access. kobe-u.ac.jpresearchgate.net

Systematic screening of catalysts, ligands, bases, and solvents will be crucial to optimize selectivity and yield for each desired transformation.

Table 2: Proposed Catalytic Cross-Coupling Reactions

| Reaction Type | Targeted Bond | Potential Catalyst System | Anticipated Product Class |

|---|---|---|---|

| Suzuki-Miyaura | C-I (selective) | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-2-bromopyrazines |

| Sonogashira | C-I (selective) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-bromopyrazines |

| Buchwald-Hartwig | C-Br (after C-I reaction) | Pd₂(dba)₃, BINAP, NaOtBu | 3-Aryl-2-aminopyrazines |

| Negishi | C-I or C-Br | PdBr(Ph)(PPh₃)₂ | 3-Alkyl-2-bromopyrazines |

| Stille | C-I (selective) | PdCl₂(PPh₃)₂ | 2-Bromo-3-(stannyl)pyrazines |

Integration into Automated Synthesis Platforms